1-Dianilinophosphoryl-2-methyl-3-phenylguanidine
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Overview
Description
1-Dianilinophosphoryl-2-methyl-3-phenylguanidine is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a guanidine core substituted with dianilinophosphoryl and phenyl groups, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dianilinophosphoryl-2-methyl-3-phenylguanidine typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with phosphoryl chloride, followed by the introduction of a guanidine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Dianilinophosphoryl-2-methyl-3-phenylguanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Dianilinophosphoryl-2-methyl-3-phenylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-Dianilinophosphoryl-2-methyl-3-phenylguanidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Diphenylguanidine: Known for its use as an accelerator in the vulcanization of rubber.
1-Phenylguanidine: Used in coordination chemistry and as a reagent in organic synthesis.
Uniqueness: 1-Dianilinophosphoryl-2-methyl-3-phenylguanidine stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.
Properties
CAS No. |
5830-45-5 |
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Molecular Formula |
C20H22N5OP |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-dianilinophosphoryl-2-methyl-3-phenylguanidine |
InChI |
InChI=1S/C20H22N5OP/c1-21-20(22-17-11-5-2-6-12-17)25-27(26,23-18-13-7-3-8-14-18)24-19-15-9-4-10-16-19/h2-16H,1H3,(H4,21,22,23,24,25,26) |
InChI Key |
AONWHNQLBTZWAT-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC1=CC=CC=C1)NP(=O)(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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